Cas no 84371-65-3 (Mifepristone)

Il mifepristone è un composto steroideo sintetico appartenente alla classe degli antagonisti del progesterone. Agisce legandosi competitivamente ai recettori del progesterone, inibendone l'attività biologica. Questo meccanismo d'azione lo rende particolarmente efficace in applicazioni ginecologiche, dove viene utilizzato per indurre l'interruzione della gravidanza nelle prime fasi. Dal punto di vista chimico, presenta una struttura derivata dal 19-norprogesterone con modificazioni chiave nei gruppi 11β e 17α che ne potenziano l'affinità recettoriale. La sua selettività per i recettori del progesterone, unita a una bassa affinità per i recettori degli glucocorticoidi, ne riduce gli effetti collaterali sistemici. La stabilità molecolare e la buona biodisponibilità orale ne facilitano l'uso clinico.
Mifepristone structure
Mifepristone structure
Nome del prodotto:Mifepristone
Numero CAS:84371-65-3
MF:C29H35NO2
MW:429.593708276749
MDL:MFCD00867226
CID:60690
PubChem ID:55245

Mifepristone Proprietà chimiche e fisiche

Nomi e identificatori

    • mifepristone
    • Mifepriston Dianhydride
    • 4,9-dien-3-one r38486 ra-4,9-dien-3-one ru486-6 Mifepriston Dianhydride
    • Mifepristone Solution
    • 11β-(4-Dimethyl-amino)-phenyl-17β-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • RU 38486
    • RU 486
    • RU-38486
    • RU-486
    • 11β-(4-Dimethyl­amino)­phenyl-17β-hydroxy-17-(1-propynyl)­estra-4,9-dien-3-one
    • 11β-[4-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • 11b-[p-(Dimethylamino)phenyl]-17b-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • Mifegyne
    • Mifeprex
    • Corlux
    • Korlym
    • RU486
    • Mifepriston
    • Mifepristonum [Latin]
    • Mifepristona [Spanish]
    • Mifepristone [USAN:INN:BAN]
    • R 38486
    • RU 486-6
    • MLS000069785
    • 320T6RNW1F
    • Mifepristone, 98%
    • SMR00005848
    • (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one (ACI)
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11β,17β)- (9CI)
    • (8S,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • 17β-Hydroxy-11β-[4-(dimethylamino)-phenyl]-17α-(prop-1-ynyl)-estra-4,9-dien-3-one
    • C 1073
    • CDB 2477
    • MeSH ID: D015735
    • Mifestone
    • MTPill
    • Pencrofton
    • VGX 410
    • (11beta,17beta)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-prop-1-yn-1-ylestra-4,9-dien-3-one
    • 11beta-(4-Dimethyl-amino)-phenyl-17beta-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • MIFEPRISTONE [JAN]
    • Pictovir
    • BCP02145
    • Mifepristonum (Latin)
    • MLS001074115
    • MIFEPRISTONE [VANDF]
    • RU486;C-1073
    • GTPL2805
    • HY-13683
    • 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(prop-1-yn-1-yl)estra-4,9-dien-3-one
    • HMS3676D17
    • MIFEPRISTONE [INN]
    • AS-13938
    • Q-201405
    • (8S,11R,13S,14S,17S)-11-(4-(dimethylamino)phenyl)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
    • BIDD:PXR0123
    • MIFEPRISTONE (MART.)
    • BDBM50072024
    • D00585
    • 11beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta 4,9-estradiene- 17beta-ol-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • HMS3649J08
    • 11beta-(4-(N,N-Dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta4,9-estradiene-17beta-ol-3-one
    • 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE
    • M 8046
    • (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one
    • 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA[A]PHENANTHREN-3-ONE
    • NCGC00025179-08
    • LP00801
    • SCHEMBL16087
    • Lopac0_000801
    • Tox21_301841
    • BRD-K37270826-001-31-8
    • NCGC00025179-12
    • (8S,11R,13S,14S,17S)-11-(4-dimethylaminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • NCGC00025179-23
    • SR-01000076011-5
    • NCGC00025179-13
    • Prestwick0_000299
    • CI-1073
    • Mifepristone, >=98%
    • BRD-K37270826-001-26-8
    • NSC-759862
    • Korlym (TN)
    • CS-1435
    • SR-01000076011-1
    • SPBio_002457
    • HMS3712L20
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11b,17b)-
    • DTXCID303322
    • RU486 (tetramethyl-rhodamine conjugated)
    • 11-((4-dimethylamino) phenyl)-17-Hydroxy-17-(1-propynyl) Estra-4,9-dien-3-one
    • SR-01000721888-4
    • HMS2095L20
    • VGX-410
    • DTXSID5023322
    • s2606
    • (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • CPD000058481
    • (1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • 11beta-(4-Dimethylamino)phenyl-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • Tox21_110952_1
    • BRN 5779404
    • C29H35NO2
    • MIFEPRISTONE [MART.]
    • HY-13683R
    • HMS2052L05
    • VX-410
    • BRD-K37270826-001-04-5
    • CCRIS 9332
    • 11beta-(p-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • HB2783
    • MIFEPRISTONE [ORANGE BOOK]
    • AKOS015895416
    • 11ss-[p-(Dimethylamino)fenyl]-17ss-hydroxy- 17-(1-propynyl)estra-4,9-dien-3-on
    • HSDB 6841
    • 11beta-(4-(dimethylamino)phenyl)-17beta-hydroxy-17alpha-(prop-1-yn-1-yl)estra-4,9-dien-3-one
    • MIFEPRISTONE [HSDB]
    • EU-0100801
    • 1nhz
    • Mifeprex (TN)
    • Tox21_500801
    • (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
    • Spectrum5_002045
    • G03XB01
    • Mifegyne(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • MIFEPRISTONE [USAN]
    • SR-01000721888
    • SDCCGSBI-0050778.P002
    • (11beta,17beta)-11-(4-(Dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra- 4,9-dien-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • Mifepristone (Standard)
    • Mifepristone 1.0 mg/ml in Acetonitrile
    • (aa Beta, 17 beta)-11-(4-(dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • 11.beta.-[4-(Dimethylamino)phenyl]-17.beta.-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • SR-01000076011
    • NC00414
    • UNII-320T6RNW1F
    • DB00834
    • BSPBio_000238
    • Mifepristonum
    • BPBio1_000262
    • HSCI1_000369
    • Opera_ID_562
    • C07652
    • Mifepristone (Mifeprex)
    • Q411240
    • Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11-beta,17-beta)-
    • CS-0694789
    • MIFEPRISTONE [WHO-DD]
    • MFCD00867226
    • VGX-410C
    • (11R,13S,14S,17S)-11-(4-Dimethylamino-phenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-3-one
    • NSC 759862
    • 17beta-Hydroxy-11beta-[4-(dimethylamino)-phenyl]-17alpha-(prop-1-ynyl)-estra-4,9-dien-3-one
    • HMS2090L22
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11beta,17beta)-
    • Mifepristone, United States Pharmacopeia (USP) Reference Standard
    • CHEMBL438575
    • NCGC00255152-01
    • BDBM18627
    • HMS1568L20
    • Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11beta,17beta)-
    • MLS001424271
    • 11beta-(4-(Dimethylamino)phenyl)-17-hydroxy-21-methyl-19-nor-17alpha-pregna-4,9-dien-20-m-3-on
    • HMS3412D17
    • MIFEPRISTONE [USP-RS]
    • CHEBI:50692
    • NSC652104
    • SR-01000076011-9
    • CAS-84371-65-3
    • 11 Beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(propyl-1-ynyl)-delta-4,9-estradiene-17 beta-ol-3-one
    • 84371-65-3
    • CCG-101164
    • NCGC00025179-09
    • SR-01000076011-3
    • NCGC00025179-06
    • 83203-42-3
    • Prestwick_570
    • Prestwick2_000299
    • Prestwick3_000299
    • 122742-25-0
    • NCGC00261486-01
    • Prestwick1_000299
    • BRD-K37270826-001-27-6
    • NCGC00179632-01
    • EN300-117256
    • Mifepristona
    • (11beta,17beta)-11-(4-(Dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0;{2,7}.0;{11,15}]heptadeca-1,6-dien-5-one
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11.beta.,17.beta.)-
    • 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl-1)-17-alpha-(prop-1-ynyl)oestra-4,9-dien-3-one
    • NCGC00025179-05
    • HMS2230P21
    • MIFEPRISTONE (USP-RS)
    • HMS3884D12
    • RU 38486(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • RU-486; MIFEPRISTONE
    • Pictovir (TM)
    • Tox21_110952
    • C-1073
    • NCGC00025179-07
    • 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-on
    • CHEMBL1276308
    • SMR000058481
    • Mifepristone (JAN/USAN/INN)
    • Z1501480424
    • MIFEPRISTONE [MI]
    • 2w8y
    • HMS3262B03
    • Mifepristone
    • MDL: MFCD00867226
    • Inchi: 1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
    • Chiave InChI: VKHAHZOOUSRJNA-GCNJZUOMSA-N
    • Sorrisi: C[C@@]12[C@](O)(C#CC)CC[C@H]1[C@@H]1CCC3=CC(CCC3=C1[C@@H](C1C=CC(N(C)C)=CC=1)C2)=O
    • BRN: 5779404

Proprietà calcolate

  • Massa esatta: 429.26700
  • Massa monoisotopica: 429.266779
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 3
  • Complessità: 921
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 21
  • Superficie polare topologica: 40.5
  • XLogP3: 3.8

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.0731 (rough estimate)
  • Punto di fusione: 192.0 to 198.0 deg-C
  • Punto di ebollizione: 628.6°C at 760 mmHg
  • Punto di infiammabilità: 110 °C
  • Indice di rifrazione: 1.6290 (estimate)
  • Solubilità: Soluble in water (partly), DMF (~30 mg/ml), ethanol (50 mg/ml), methanol, and DMSO (86 mg/ml at 25 °C).
  • PSA: 40.54000
  • LogP: 5.40650
  • Sensibilità: Sensibile al calore
  • Merck: 6186
  • Rotazione specifica: +138.0° to +144.0° (c=0.5, CHCl3)
  • Solubilità: It is soluble in methanol or dichloromethane, soluble in ethanol or ethyl acetate, and almost insoluble in water.

Mifepristone Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H302+H312+H332
  • Dichiarazione di avvertimento: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 60-61
  • Istruzioni di sicurezza: S53-S22-S36/37/39-S45
  • Codice delle condizioni regolamentari:Classe Q (zuccheri, alcaloidi, antibiotici, ormoni)
  • RTECS:KG2955000
  • Identificazione dei materiali pericolosi: T
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Frasi di rischio:R60

Mifepristone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-117256-0.25g
(1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
84371-65-3 95%
0.25g
$71.0 2023-07-04
TRC
M343975-10mg
Mifepristone
84371-65-3
10mg
$ 63.00 2023-09-06
TRC
M343975-1g
Mifepristone
84371-65-3
1g
$190.00 2023-05-17
Enamine
EN300-117256-1.0g
(1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
84371-65-3 95%
1.0g
$144.0 2023-07-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M99420-25g
Mifepristone
84371-65-3 99%
25g
¥1587.0 2022-12-29
eNovation Chemicals LLC
D488421-100g
Mifepristone
84371-65-3 97%
100g
$920 2024-06-05
Enamine
EN300-117256-0.1g
(1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
84371-65-3 95%
0.1g
$50.0 2023-07-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M99420-1g
Mifepristone
84371-65-3 99%
1g
¥129.0 2024-07-15
BAI LING WEI Technology Co., Ltd.
427600-5G
Mifepristone, 98%, a progesterone receptor (PR) and glucocorticoid receptor (GR) antagonist with IC50s of 0.2 nM and 2.6 nM in in vitro assay
84371-65-3 98%
5G
¥ 2717 2022-04-26
TRC
M343975-5g
Mifepristone
84371-65-3
5g
$820.00 2023-05-17

Mifepristone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Pyridine ;  2 h, 20 - 24 °C
2.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
3.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Riferimento
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Riferimento
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
2.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Riferimento
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Ethanol ,  Water ;  pH 7.2
Riferimento
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
2.1 Solvents: Acetonitrile ;  5 h, reflux
2.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h, rt
3.1 Solvents: Ethanol ,  Water ;  pH 7.2
Riferimento
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Riferimento
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
1.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
1.5 Solvents: Water
1.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Riferimento
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
1.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Riferimento
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
1.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
1.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
2.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
2.5 Solvents: Water
2.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Riferimento
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Riferimento
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hexafluoroacetone ,  Hydrogen peroxide Solvents: Dichloromethane ;  45 min, -5 °C
1.2 Solvents: Dichloromethane ;  -5 °C
1.3 Reagents: Trisodium phosphate ;  8 h, 0 °C
2.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
2.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
2.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
3.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
3.5 Solvents: Water
3.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Riferimento
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1.5 - 2 h, 28 - 32 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, rt
2.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
3.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Riferimento
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Riferimento
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  5 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h, rt
2.1 Solvents: Ethanol ,  Water ;  pH 7.2
Riferimento
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
1.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
1.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Riferimento
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Mifepristone Raw materials

Mifepristone Preparation Products

Mifepristone Fornitori

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Audited Supplier Fornitore verificato
(CAS:84371-65-3)Mifepristone
Numero d'ordine:CL19123
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:41
Prezzo ($):discuss personally
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